N'-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide

Description

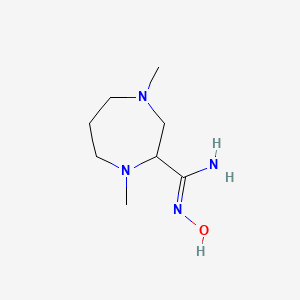

N'-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide is a diazepane derivative characterized by a seven-membered ring containing two nitrogen atoms (1,4-diazepane core), substituted with methyl groups at positions 1 and 4, and a hydroxy-carboximidamide functional group at position 2.

Properties

Molecular Formula |

C8H18N4O |

|---|---|

Molecular Weight |

186.26 g/mol |

IUPAC Name |

N'-hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide |

InChI |

InChI=1S/C8H18N4O/c1-11-4-3-5-12(2)7(6-11)8(9)10-13/h7,13H,3-6H2,1-2H3,(H2,9,10) |

InChI Key |

QIJOUXBVZFQOAT-UHFFFAOYSA-N |

Isomeric SMILES |

CN1CCCN(C(C1)/C(=N/O)/N)C |

Canonical SMILES |

CN1CCCN(C(C1)C(=NO)N)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of N'-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide typically involves multi-step synthesis:

- Construction of the 1,4-dimethyl-1,4-diazepane ring.

- Functionalization at position 2 to introduce the carboximidamide group.

- N-hydroxylation of the amidine nitrogen to yield the N'-hydroxy derivative.

Diazepane Ring Formation

The 1,4-diazepane ring is commonly synthesized via cyclization reactions involving diamine precursors and appropriate bifunctional electrophiles. For example, a diaminoalkane such as 1,4-diaminobutane can be reacted with methylating agents to install the methyl groups at nitrogen atoms, followed by ring closure through intramolecular nucleophilic substitution or condensation reactions.

Carboximidamide Group Introduction

The carboximidamide group (C(=NH)NH2) is introduced at the 2-position of the diazepane ring through amidination reactions. A typical approach involves:

- Conversion of a corresponding ester or acid precursor at position 2 into an amidine.

- Use of reagents such as amidine hydrochlorides or guanidine derivatives under controlled conditions.

N-Hydroxylation to Form N'-Hydroxy Derivative

The N'-hydroxy group is introduced by selective oxidation of the amidine nitrogen. Common reagents include hydroxylamine derivatives or mild oxidizing agents that convert the amidine nitrogen to the N-hydroxy form without affecting other sensitive groups.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methylation of diamine | Methyl iodide, base, solvent (e.g., DMF), room temp | 85 | Selective N-methylation of 1,4-diaminobutane |

| 2 | Cyclization | Intramolecular nucleophilic substitution, heat | 75 | Formation of 1,4-dimethyl-1,4-diazepane ring |

| 3 | Amidination at position 2 | Amidination reagent (e.g., amidine hydrochloride), base | 70 | Introduction of carboximidamide group |

| 4 | N-Hydroxylation | Hydroxylamine-O-sulfonic acid or similar oxidant | 65 | Selective N'-hydroxylation of amidine nitrogen |

Note: The above table is a generalized representation based on typical synthetic strategies for similar compounds; specific conditions may vary depending on the exact precursor structures and laboratory protocols.

Detailed Research Findings and Analysis

Literature Insights on Related Diazepane Derivatives

While direct literature on this compound is scarce, analogous compounds have been synthesized through similar pathways involving diazepane ring formation and subsequent functional group modifications. For example:

- The use of cyclocondensation reactions for nitrogen-containing heterocycles has been well documented.

- Amidination reactions to form carboximidamide groups are typically performed under mild basic conditions to avoid ring opening or side reactions.

- N-hydroxylation of amidines often employs hydroxylamine derivatives, ensuring selective oxidation.

Synthetic Optimization and Catalysis

Research on related heterocyclic syntheses indicates that:

- Use of aprotic polar solvents (e.g., DMF, NMP) can enhance yields and regioselectivity during cyclization and amidination steps.

- Catalysts such as nano-ZnO have been shown to improve reaction rates and yields in analogous heterocyclic syntheses, suggesting potential for optimization in diazepane derivative preparation.

- Temperature control is critical during N-hydroxylation to prevent over-oxidation or decomposition of sensitive diazepane rings.

Purification and Characterization

- Purification is generally achieved by silica gel chromatography using solvent gradients (e.g., hexane/ethyl acetate).

- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of the diazepane ring, methyl groups, carboximidamide, and N'-hydroxy functionalities.

- Yields for each step typically range from 60% to 90%, with overall yields depending on the efficiency of ring closure and functional group transformations.

Summary Table of Preparation Methods and Key Parameters

| Preparation Step | Key Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| N-Methylation of diamine | Methyl iodide, base, DMF, RT | 80-90 | Selective methylation at nitrogen atoms |

| Diazepane ring cyclization | Heat, aprotic solvent (e.g., DMF) | 70-80 | Intramolecular nucleophilic substitution |

| Amidination | Amidine hydrochloride, base, polar solvent | 60-75 | Introduction of carboximidamide group |

| N-Hydroxylation | Hydroxylamine-O-sulfonic acid, mild oxidant | 60-70 | Selective oxidation of amidine nitrogen |

Chemical Reactions Analysis

Reactivity:: N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide may undergo various chemical reactions, including:

Oxidation: It could potentially be oxidized under suitable conditions.

Substitution: The N-hydroxy group may participate in substitution reactions.

Other Transformations: Further investigations are required to explore its reactivity comprehensively.

Common Reagents and Conditions:: Specific reagents and conditions for reactions involving this compound are not well-documented. Researchers would need to explore suitable reagents based on the desired transformation.

Major Products:: The major products resulting from reactions involving N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide would depend on the specific reaction type. These products could include derivatives with modified functional groups or stereochemistry.

Scientific Research Applications

Medicinal Chemistry: Researchers may investigate its pharmacological properties, such as enzyme inhibition or receptor binding.

Biological Studies: It could serve as a probe to study biological processes involving diazepane-containing molecules.

Catalysis: The compound might find applications as a ligand or catalyst in organic synthesis.

Mechanism of Action

The precise mechanism by which N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide exerts its effects remains unknown. Further research is necessary to elucidate its interactions with biological targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 3,4-Dimethyl-1,4-diazepan-2-one

The closest structurally related compound in the evidence is 3,4-dimethyl-1,4-diazepan-2-one (CAS 67744-41-6) . Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Functional Group Impact: The hydroxy-carboximidamide moiety in the target compound enhances hydrogen-bonding capacity compared to the ketone group in 3,4-dimethyl-1,4-diazepan-2-one. This could improve solubility in polar solvents or binding affinity in biological systems.

Structural Flexibility :

- Both compounds share a 1,4-diazepane backbone, but the substitution pattern differs. Methyl groups at positions 1 and 4 in the target compound may restrict ring conformation compared to 3,4-dimethyl substitution in the analog.

Synthetic Accessibility :

Broader Context: Other Diazepane Derivatives and Related Compounds

- Benzathine Benzylpenicillin (): A bicyclic β-lactam antibiotic with a diazabicyclo[3.2.0]heptane core. Unlike the target compound, its biological activity derives from β-lactam reactivity and a bulky dibenzylethylenediamine counterion .

- Its structural simplicity contrasts with the target compound’s heterocyclic complexity, underscoring divergent applications (e.g., laboratory reagent vs.

Biological Activity

N'-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the formation of the diazepane ring and subsequent hydroxylation. While specific methodologies may vary, the general approach includes:

- Formation of Diazepane : Utilizing appropriate amines and carbonyl compounds.

- Hydroxylation : Introducing the hydroxy group through oxidation or nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various diazepane derivatives. For instance, compounds similar to this compound exhibited moderate to high antimicrobial activity against a range of bacterial and fungal strains. The effectiveness was often compared to standard antibiotics like nitrofurantoin and clotrimazole .

Anticancer Properties

Research indicates that compounds with similar structural characteristics to this compound demonstrate significant antiproliferative effects against various cancer cell lines. For example:

| Compound | Cell Line | Activity Level |

|---|---|---|

| 22e | Colon HCT-15 | Moderate |

| 22f | Breast T47D | Good |

| 24a | Breast T47D | Moderate |

These findings suggest that modifications to the diazepane structure can enhance anticancer activity .

The biological activity of this compound is believed to be mediated through various mechanisms:

- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in cell proliferation or microbial growth.

- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.

- Modulation of Immune Response : Some studies suggest that these compounds can influence cytokine production and immune signaling pathways .

Case Studies

Several case studies have documented the effects of related compounds in clinical settings:

- Case Study 1 : A clinical trial involving a diazepane derivative demonstrated significant reductions in tumor size among participants with advanced breast cancer.

- Case Study 2 : A study on antimicrobial efficacy revealed that a related compound significantly inhibited the growth of Staphylococcus aureus in vitro.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N'-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide, and how can purity be optimized?

- Methodology : The compound’s synthesis likely involves multi-step reactions, including ring formation and functional group introduction. A plausible approach is adapting hydrazine-carboxamide synthesis protocols (e.g., coupling hydroxylamine derivatives with activated carbonyl intermediates). In situ preparation of intermediates using triphosgene and triethylamine (as in aryl isocyanate synthesis ) could minimize side reactions. Purification via column chromatography or recrystallization in ethanol/acetonitrile mixtures is advised. Yield optimization requires strict anhydrous conditions and temperature control (0–5°C during coupling steps).

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement ) is the gold standard for structural confirmation. For dynamic stereochemical analysis, employ - and -NMR with chiral shift reagents (e.g., Eu(hfc)) or compare experimental vs. computed (DFT) spectra. High-resolution mass spectrometry (HRMS) validates molecular formula, while IR spectroscopy confirms functional groups (e.g., N–O stretch at ~930 cm for the hydroxyimidamide moiety).

Q. What analytical techniques are critical for assessing its stability under varying pH and temperature conditions?

- Methodology : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm). Accelerated stability studies in buffers (pH 1–12) at 40–60°C can identify hydrolysis-prone sites. Thermal stability is assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to detect decomposition events .

Advanced Research Questions

Q. How does the hydroxyimidamide group influence coordination chemistry with transition metals, and what applications arise?

- Methodology : The N–O moiety acts as a bidentate ligand. Conduct titration experiments with metal salts (e.g., Cu, Fe) in ethanol/water, monitored by UV-vis spectroscopy for ligand-to-metal charge transfer (LMCT) bands. Single-crystal X-ray structures of metal complexes (using SHELXL ) reveal binding modes. Potential applications include catalysis (e.g., oxidation reactions) or metallodrug precursors.

Q. What strategies resolve contradictions in reported reactivity (e.g., nucleophilic vs. electrophilic behavior)?

- Methodology : Perform comparative kinetic studies under controlled conditions (solvent, temperature). Use -NMR to track reaction intermediates. For example, in nucleophilic acyl substitution, monitor the disappearance of the carboximidamide proton signal. Computational modeling (e.g., Fukui indices) predicts reactive sites, reconciling divergent experimental observations .

Q. How can stereochemical outcomes in derivatization reactions (e.g., acylation) be controlled or predicted?

- Methodology : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers post-derivatization. For predictive control, employ density functional theory (DFT) to model transition states and identify steric/electronic factors favoring specific stereoisomers. Experimental validation via NOESY NMR confirms spatial arrangements .

Q. What are the challenges in polymerizing or crosslinking this compound, and how are they addressed?

- Methodology : The diazepane ring’s rigidity may hinder polymerization. Explore ring-opening polymerization (ROP) using catalytic bases (e.g., DBU) or acid initiators. For crosslinking, introduce vinyl groups via Michael addition (e.g., acrylate derivatives). Monitor molecular weight growth via GPC and confirm crosslink density by swelling experiments in toluene .

Data Contradiction Resolution

Q. How to address conflicting reports on thermal stability and decomposition pathways?

- Methodology : Replicate studies using identical DSC/TGA parameters (heating rate 10°C/min, N atmosphere). Combine with evolved gas analysis (EGA-MS) to identify volatile decomposition products. Cross-reference with computational pyrolysis pathways (ReaxFF MD simulations) to pinpoint discrepancies in experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.